molecular formula C24H22FN3O2 B2975816 1-Benzhydryl-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 891106-31-3

1-Benzhydryl-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea

Cat. No.: B2975816
CAS No.: 891106-31-3
M. Wt: 403.457
InChI Key: PXBKAHSGABCXKV-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea is a urea derivative characterized by a benzhydryl group (diphenylmethyl), a 5-oxopyrrolidin-3-yl moiety substituted with a 4-fluorophenyl ring, and a urea linkage (-NH-CO-NH-) connecting these units. Urea derivatives are widely studied for their diverse biological activities, including anticonvulsant, antitumor, and enzyme inhibitory properties. Structural characterization of such compounds often employs single-crystal X-ray diffraction (SC-XRD), as exemplified in related studies .

Properties

IUPAC Name

1-benzhydryl-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN3O2/c25-19-11-13-21(14-12-19)28-16-20(15-22(28)29)26-24(30)27-23(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,20,23H,15-16H2,(H2,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXBKAHSGABCXKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Benzhydryl-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, including the use of catalysts and automated reaction systems.

Chemical Reactions Analysis

1-Benzhydryl-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzhydryl-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzhydryl-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and analogs:

Compound Name Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Key Features
Target Compound Pyrrolidinone-Urea Benzhydryl, 4-fluorophenyl ~423.45 (calculated) Planar core with perpendicular fluorophenyl group
1-Benzyl-3-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)urea Pyrrolidinone-Urea Benzyl, 4-ethoxyphenyl, 2-hydroxyethyl 397.47 Ethoxy (electron-donating) vs. fluorine (electron-withdrawing); hydroxyethyl enhances solubility
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-pyrazolyl)thiazole Thiazole-Pyrazole Dual 4-fluorophenyl, chlorophenyl ~500 (estimated) Isostructural triclinic crystals; planar conformation
1-{5-[(2,4-dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea Thiadiazole-Urea Dichlorobenzyl thiol, 4-fluorophenyl ~450 (estimated) High anticonvulsant activity (ED50 = 0.65 μmol/kg)

Key Observations :

  • Solubility : Hydroxyethyl and benzyl groups in the analog from may improve aqueous solubility relative to the benzhydryl group, which is bulkier and more lipophilic.
  • Heterocyclic Cores: Thiazole and thiadiazole derivatives () exhibit distinct planarity and electronic profiles compared to pyrrolidinone-based compounds, influencing their biological target specificity .

Structural Validation and Crystallography

SC-XRD analysis (utilizing SHELX software ) confirmed the isostructural triclinic symmetry of thiazole derivatives (), with two independent molecules in the asymmetric unit. The perpendicular orientation of one fluorophenyl group in these analogs contrasts with the planar conformation of the target compound’s pyrrolidinone core .

Biological Activity

Overview

1-Benzhydryl-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea is a synthetic organic compound notable for its unique structural features, including a benzhydryl group, a fluorophenyl group, and a pyrrolidinyl urea moiety. The molecular formula of this compound is C20H17FN2O, and it has gained attention for its potential biological activities, particularly in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Benzhydryl Intermediate : This is achieved through a reaction between diphenylmethanol and an appropriate halogenating agent.
  • Introduction of the Fluorophenyl Group : A nucleophilic substitution reaction is used to incorporate the fluorinated aromatic compound.
  • Cyclization to Form the Pyrrolidinyl Urea : The final step involves cyclization under controlled conditions to yield the desired structure.

Biological Activity

The biological activity of this compound has been explored in various studies, revealing potential therapeutic applications:

Antineoplastic Activity

Research indicates that compounds with similar structural motifs exhibit antineoplastic properties. For instance, derivatives of benzhydryl urea have shown moderate activity against cancer cell lines such as TK-10 and HT-29. These compounds may induce apoptosis and inhibit cell proliferation through mechanisms involving mitochondrial dysfunction and cell cycle arrest .

Anti-inflammatory Effects

Similar compounds in the benzhydryl urea class have demonstrated anti-inflammatory activity. For example, studies on related derivatives have shown significant inhibition of pro-inflammatory cytokines in vitro, suggesting that 1-benzhydryl derivatives may modulate inflammatory pathways effectively .

The mechanism by which this compound exerts its biological effects is likely related to its interaction with specific molecular targets:

  • Receptor Binding : The compound may bind to various receptors or enzymes, modulating their activity and influencing downstream signaling pathways.
  • Cellular Uptake : Its unique structure may facilitate cellular uptake, enhancing its bioavailability and efficacy in target tissues .

Comparative Analysis

To understand the uniqueness of this compound, it can be compared with other structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
1-Benzhydryl-3-(4-fluorophenyl)ureaLacks pyrrolidinyl moietyLimited versatility
1-Benzhydryl-3-(4-methoxyphenyl)ureaContains methoxy groupVaried reactivity and potential neuroprotective effects
5-Oxopyrrolidin-3-yl)-3-(trifluoromethyl)phenylureaSimilar core structure with trifluoromethyl groupFocus on antimicrobial activity

The combination of functional groups in this compound may confer distinct chemical reactivity and biological activity compared to these similar compounds .

Case Studies

Several studies have investigated the biological effects of related compounds:

  • In Vivo Studies : A study on a series of benzhydryl-piperazine urea derivatives demonstrated significant anti-inflammatory activity in animal models, highlighting the potential therapeutic applications of this class of compounds .
  • Cell Culture Experiments : In vitro assays have shown that derivatives can induce apoptosis in cancer cell lines, suggesting their role as potential anticancer agents .

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